3-Fluoroquinoline-8-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

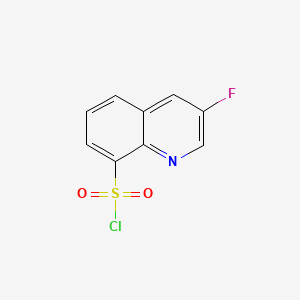

3-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C₉H₅ClFNO₂S and a molecular weight of 245.66 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 3-position and a sulfonyl chloride group at the 8-position of the quinoline ring imparts unique chemical properties to this compound .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroquinoline-8-sulfonyl chloride typically involves the reaction of 3-fluoroquinoline with chlorosulfonic acid (HSO₃Cl). The reaction is carried out in a round-bottom flask equipped with a cooling condenser. The mixture is stirred at 130°C overnight. Upon completion, as indicated by thin-layer chromatography (TLC), the reaction mixture is carefully poured into crushed ice. The mixture is then extracted with dichloromethane (DCM), and the combined organic layers are dried over sodium sulfate (Na₂SO₄) and concentrated. The crude product is purified by chromatography using a mixture of ethyl acetate and petroleum ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

化学反应分析

Types of Reactions

3-Fluoroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, although specific examples involving this compound are less common.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a suitable catalyst to form various substituted quinoline derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium, copper

Solvents: Dichloromethane, ethyl acetate, petroleum ether

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines

Sulfonate Ester Derivatives: Formed by reaction with alcohols

Sulfonothioate Derivatives: Formed by reaction with thiols

科学研究应用

3-Fluoroquinoline-8-sulfonyl chloride has several applications in scientific research:

作用机制

The mechanism of action of 3-Fluoroquinoline-8-sulfonyl chloride and its derivatives often involves the inhibition of enzymes. The quinoline moiety can interact with enzyme active sites, leading to the inhibition of enzyme activity. For example, fluoroquinolones, a class of compounds related to this compound, inhibit bacterial DNA gyrase and topoisomerase IV, thereby blocking DNA replication and transcription . This mechanism is crucial for their antibacterial activity.

相似化合物的比较

Similar Compounds

3-Fluoroquinoline: Lacks the sulfonyl chloride group but retains the fluorine atom at the 3-position.

8-Quinolinesulfonyl Chloride: Lacks the fluorine atom but retains the sulfonyl chloride group at the 8-position.

3,5-Difluoroquinoline: Contains an additional fluorine atom at the 5-position.

Uniqueness

3-Fluoroquinoline-8-sulfonyl chloride is unique due to the presence of both the fluorine atom and the sulfonyl chloride group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

生物活性

3-Fluoroquinoline-8-sulfonyl chloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its efficacy.

Chemical Structure and Properties

This compound features a quinoline core with a fluorine atom at the 3-position and a sulfonyl chloride group at the 8-position. This unique structure enhances its reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial DNA replication. The quinoline moiety interacts with enzyme active sites, particularly DNA gyrase and topoisomerase IV, leading to inhibition of DNA replication and transcription. This mechanism is similar to that observed in fluoroquinolone antibiotics, which have established efficacy against a range of bacterial pathogens .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values demonstrating effectiveness against various Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 | E. coli |

| Derivative A | 0.22 | Staphylococcus aureus |

| Derivative B | 0.5 | Klebsiella pneumoniae |

These results indicate that certain derivatives are more potent than traditional antibiotics like ciprofloxacin, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines with low cytotoxicity.

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 2.67 | HeLa (cervical cancer) |

| Compound D | >60 | Non-cancerous fibroblasts |

These findings suggest that while some derivatives exhibit strong anticancer activity, they maintain low toxicity towards normal cells, which is crucial for therapeutic applications .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several derivatives derived from this compound against resistant strains of bacteria. The study found that these derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard treatments .

- Combination Therapy : Another research effort explored the synergistic effects of combining this compound derivatives with existing antibiotics such as ciprofloxacin. Results indicated enhanced antibacterial activity when used in combination, suggesting potential for overcoming antibiotic resistance .

属性

IUPAC Name |

3-fluoroquinoline-8-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLCXPFNQJYUMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。